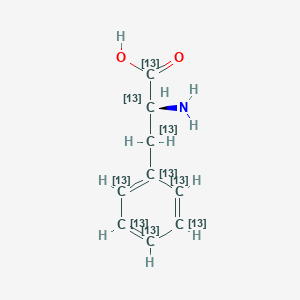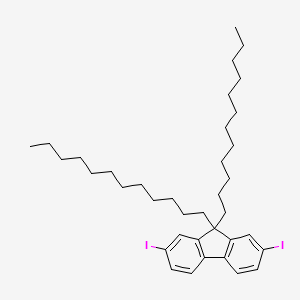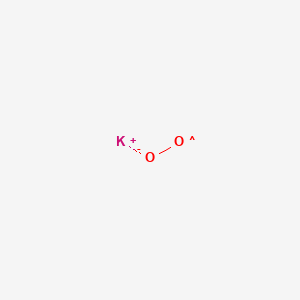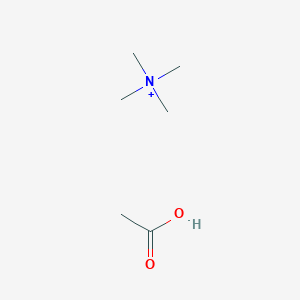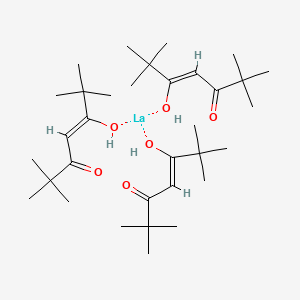
R(-)-Isoproterenol (+)-bitartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(-)-Isoproterenol (+)-bitartrate: is a synthetic non-selective β-adrenergic receptor agonist and an isopropylamine analog of adrenaline. It is commonly used in medical settings to treat heart block, cardiac arrest, bradycardia, and occasionally asthma . This compound plays a crucial role in controlling myocardial contractility and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of R(-)-Isoproterenol (+)-bitartrate typically involves the reaction of isopropylamine with catechol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: : R(-)-Isoproterenol (+)-bitartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catecholamines.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catecholamines and related compounds.
Substitution: Various substituted catechol derivatives
Wissenschaftliche Forschungsanwendungen
R(-)-Isoproterenol (+)-bitartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of β-adrenergic receptor function and signaling pathways.
Medicine: Used in pharmacological research to study cardiovascular effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
R(-)-Isoproterenol (+)-bitartrate exerts its effects by selectively activating β-adrenergic receptors, including both β1 and β2 receptors. This activation leads to an increase in heart rate and the force of heart contractions. The compound mimics the action of endogenous catecholamines like adrenaline and noradrenaline, leading to increased cyclic AMP levels and subsequent activation of protein kinase A, which mediates various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoprenaline: Another β-adrenergic agonist with similar pharmacological properties.
Epinephrine: A naturally occurring catecholamine with broader receptor activity.
Norepinephrine: Another endogenous catecholamine with a different receptor profile
Uniqueness: : R(-)-Isoproterenol (+)-bitartrate is unique in its high selectivity for β-adrenergic receptors and its synthetic origin, which allows for precise control over its pharmacological properties. This makes it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C15H23NO9 |
|---|---|
Molekulargewicht |
361.34 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m00/s1 |
InChI-Schlüssel |
LBOPECYONBDFEM-RWALOXMOSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
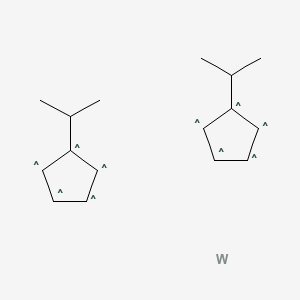

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
